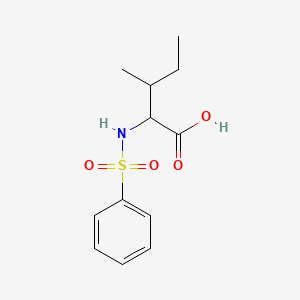
4-chloro-N-phenethylbenzenesulfonamide
Overview
Description
4-chloro-N-phenethylbenzenesulfonamide is an organic compound with the molecular formula C14H14ClNO2S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-chloro and a phenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-phenethylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with phenethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-chlorobenzenesulfonyl chloride+phenethylamine→this compound+HCl
The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-phenethylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines from nitro groups.
Scientific Research Applications
4-chloro-N-phenethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential antibacterial and antifungal properties.
Material Science: It is employed in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Biological Studies: The compound is used in studies to understand the interaction of sulfonamides with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-chloro-N-phenethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The phenethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-ethylbenzenesulfonamide
- 4-chloro-N-methylbenzenesulfonamide
- 4-chloro-N-phenylbenzenesulfonamide
Uniqueness
4-chloro-N-phenethylbenzenesulfonamide is unique due to the presence of the phenethyl group, which imparts distinct physicochemical properties compared to its analogs. This group enhances the compound’s lipophilicity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-chloro-N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLHJXGCNCFSMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[4-(1-Benzyl-2-oxopiperidin-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2567148.png)
![2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)-6-(trifluoromethyl)pyridine](/img/structure/B2567152.png)


![4-[5-(Dimethylamino)pyridazin-3-YL]-N-(4-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2567160.png)


![2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2567163.png)
![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2567164.png)
![4-[2-(ethylsulfanyl)-5-methyl-6-[(2-methylphenyl)carbamoyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid](/img/structure/B2567165.png)
![6-[3-(4-methoxyphenyl)azepane-1-carbonyl]quinoxaline](/img/structure/B2567167.png)
![3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2567168.png)
![3-(2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-7-fluoro-1H-quinazoline-2,4-dione](/img/structure/B2567170.png)

